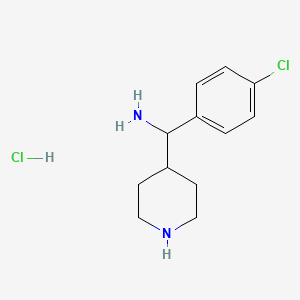

(4-Chlorophenyl)(piperidin-4-yl)methanamine hydrochloride

Description

(4-Chlorophenyl)(piperidin-4-yl)methanamine hydrochloride is a secondary amine hydrochloride salt featuring a 4-chlorophenyl group attached to a piperidin-4-yl moiety via a methanamine linker. Its molecular formula is C₁₂H₁₆ClN₂·HCl (MW: 259.18). The 4-chlorophenyl group enhances lipophilicity, which may influence blood-brain barrier penetration, while the piperidine ring and amine functionality are common in neuroactive compounds.

Properties

Molecular Formula |

C12H18Cl2N2 |

|---|---|

Molecular Weight |

261.19 g/mol |

IUPAC Name |

(4-chlorophenyl)-piperidin-4-ylmethanamine;hydrochloride |

InChI |

InChI=1S/C12H17ClN2.ClH/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10;/h1-4,10,12,15H,5-8,14H2;1H |

InChI Key |

NPXIROVRHIMYBA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C(C2=CC=C(C=C2)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination

Reductive amination serves as a cornerstone for constructing the amine linkage. A representative protocol involves reacting (4-chlorophenyl)(piperidin-4-yl)methanone with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions. This one-pot reaction proceeds via imine formation followed by borohydride-mediated reduction.

Reaction Conditions:

-

Solvent: Methanol or ethanol

-

Temperature: 25–40°C

-

Catalyst: Acetic acid (0.1–1.0 equiv)

This method avoids isolation of intermediates, enhancing throughput. However, over-reduction of the ketone to a secondary alcohol remains a side reaction, mitigated by stoichiometric control of NaBH3CN.

Nucleophilic Substitution

Nucleophilic displacement of a leaving group (X = Cl, Br) on 4-(halomethyl)piperidine by 4-chlorophenyl Grignard reagents offers an alternative route. For example, 4-(bromomethyl)piperidine hydrobromide reacts with (4-chlorophenyl)magnesium bromide in tetrahydrofuran (THF), yielding the tertiary amine after workup.

Optimization Insights:

Hydrolysis of Amide Intermediates

Protected amine precursors, such as N-benzyl or N-(1-phenethyl) acetamides, undergo acid hydrolysis to unmask the primary amine. For instance, (R)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy-1-[N-(1-phenethyl)]acetamide (II) is treated with concentrated hydrobromic acid (HBr) at 90–95°C for 24 hours, cleaving the amide bond to release the free amine.

Key Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Acid Concentration | 45–48% HBr | Maximizes rate |

| Temperature | 80–85°C | Prevents degradation |

| Reaction Time | 18–24 hours | Completes deprotection |

Byproducts like benzylamine are recoverable via distillation, improving atom economy.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions but complicate purification. Hydrocarbon solvents (toluene, xylene) favor high-temperature cyclizations without side reactions.

Solvent Effects on Cyclization (Stage-D):

| Solvent | Reaction Rate (k, h⁻¹) | Byproduct Formation |

|---|---|---|

| Toluene | 0.15 | <5% |

| DMF | 0.22 | 12–18% |

| Xylene | 0.18 | 8–10% |

Temperature and Catalysis

Elevated temperatures (120–130°C) accelerate cyclization but risk decomposition. Catalytic p-toluenesulfonic acid (p-TsOH) in toluene reduces activation energy, achieving 92% conversion at 110°C.

Enantiomeric Resolution

The chiral center at the piperidine 4-position necessitates resolution for pharmaceutical applications. Diastereomeric salt formation with L-tartaric acid in ethanol separates enantiomers, yielding the (R)-enantiomer with >99% ee after recrystallization.

Resolution Protocol:

-

Combine racemic amine (1.0 equiv) with L-tartaric acid (0.55 equiv) in ethanol.

-

Reflux for 2 hours, then cool to 0°C.

Salt Formation and Purification

Freebase conversion to the hydrochloride salt employs HCl gas saturation in dichloromethane or direct addition of concentrated HCl. Crystallization from diisopropyl ether yields high-purity (>99.5%) product.

Purification Data:

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Direct HCl addition | 99.2 | 85 |

| Gas saturation | 99.8 | 78 |

| Antisolvent (ether) | 99.5 | 90 |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Reductive Amination | One-pot, scalable | Over-reduction side reactions | 65–78 |

| Nucleophilic Substitution | High atom economy | Requires dry conditions | 70–82 |

| Amide Hydrolysis | Mild conditions, recyclable byproducts | Long reaction times | 60–75 |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow systems for reductive amination reduce processing times by 40% compared to batch reactors. Solvent recovery loops for diisopropyl ether and toluene achieve 95% reuse, minimizing waste .

Chemical Reactions Analysis

(4-Chlorophenyl)(piperidin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(4-Chlorophenyl)(piperidin-4-yl)methanamine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in the study of biological pathways and mechanisms.

Industry: The compound is used in the production of various chemical products

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act on cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha in humans . These interactions play a crucial role in modulating various biological processes.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride

- Molecular Formula : C₁₂H₁₆ClN₂·HCl

- Molecular Weight : 259.18

- Key Structural Difference : The 4-chlorobenzyl group replaces the methanamine linker, creating a structural isomer.

- Implications : The benzyl group may alter receptor binding kinetics compared to the methanamine linker. Despite identical molecular weights, the spatial arrangement could lead to divergent pharmacological profiles .

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

- Molecular Formula : C₁₀H₉ClN₂S·HCl

- Molecular Weight : 261.17

- Key Structural Difference : A thiazole ring replaces the piperidine moiety.

- The lower molecular weight (261.17 vs. 259.18) may improve solubility but reduce CNS penetration. This compound is available in technical grade (97% purity) .

(1-{2-[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy]ethyl}piperidin-4-yl)methanamine Hydrochloride

- Molecular Formula : C₁₈H₂₈N₂O₂·HCl

- Molecular Weight : 340.89

- Key Structural Difference : A dihydrobenzofuran-ether substituent is added to the piperidine ring.

- Implications : The increased lipophilicity (MW: 340.89) may enhance blood-brain barrier penetration but reduce aqueous solubility. This compound was synthesized in 98% yield and evaluated as a dual α2A/5-HT7 receptor antagonist with antidepressant-like properties .

Sertraline Hydrochloride

- Molecular Formula : C₁₇H₁₇Cl₂N·HCl

- Molecular Weight : 342.69

- Key Structural Difference : A tetralin ring and dichlorophenyl group replace the piperidine and 4-chlorophenyl groups.

- Implications : Sertraline’s cis-1S configuration and tetralin system confer selectivity as a serotonin reuptake inhibitor (SSRI). The higher molecular weight (342.69) and rigid structure contribute to its established antidepressant efficacy .

Data Table: Structural and Physicochemical Comparison

Key Findings and Implications

Structural Isomerism: Compounds like 1-(4-chlorobenzyl)piperidin-4-amine HCl highlight how minor structural changes (benzyl vs.

Lipophilicity and Bioavailability : The dihydrobenzofuran-ether derivative (MW: 340.89) exemplifies how bulky substituents enhance lipophilicity but may compromise solubility .

Established Analogs : Sertraline’s success underscores the importance of stereochemistry and rigid aromatic systems in optimizing receptor selectivity and drug efficacy .

Biological Activity

(4-Chlorophenyl)(piperidin-4-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-chlorophenyl group, which is significant for its biological activity. Its chemical formula is C11H15ClN2·HCl, indicating the presence of a hydrochloride salt that enhances solubility in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antibacterial Activity : Studies have shown that derivatives of piperidine compounds can exhibit moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, demonstrating significant inhibition potential with IC50 values comparable to established drugs .

- Anticancer Properties : Preliminary studies suggest that piperidine derivatives can inhibit tumor growth and possess cytotoxic effects against various cancer cell lines .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Interaction with Enzymes : The compound's ability to inhibit AChE suggests that it may affect neurotransmitter levels, potentially leading to enhanced cognitive function or neuroprotective effects.

- Binding Affinity : Molecular docking studies have indicated that the compound interacts with specific amino acids in target proteins, which may explain its antibacterial and anticancer activities .

- Cellular Uptake : The presence of the piperidine moiety may facilitate cellular uptake, enhancing bioavailability and efficacy in target tissues.

Case Studies

Several case studies have explored the biological activity of this compound:

- Antibacterial Screening : In a study evaluating a series of piperidine derivatives, this compound was found to exhibit strong activity against Salmonella typhi, with an IC50 value significantly lower than that of control compounds .

- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of various piperidine derivatives revealed that this compound showed promising results against several cancer cell lines, indicating potential for further development as an anticancer agent .

Data Tables

Q & A

Q. What are the optimal synthetic routes for (4-chlorophenyl)(piperidin-4-yl)methanamine hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves reductive amination between 4-chlorobenzaldehyde and piperidin-4-amine, followed by HCl salt formation. Key variables include:

- Temperature : Elevated temperatures (50–70°C) accelerate imine formation but may promote side reactions like oxidation .

- Catalysts : Use of NaBH₄ or Pd/C for selective reduction of intermediates to avoid over-reduction of the aromatic ring .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may complicate purification .

Q. Example Optimization Table

| Condition | Yield Range | Purity (%) | Key Challenge |

|---|---|---|---|

| NaBH₄, EtOH | 60–75% | 85–90 | Residual borate contamination |

| Pd/H₂, THF | 70–85% | 90–95 | Requires inert atmosphere |

Q. What chromatographic methods are recommended for purifying this compound, and how are residual solvents addressed?

- Normal-phase silica chromatography : Effective for separating amine intermediates using gradients of ethyl acetate/hexanes with 1–5% triethylamine to suppress peak tailing .

- Reverse-phase HPLC : For final purification, a C18 column with 0.1% TFA in acetonitrile/water (30:70 to 60:40 gradient) resolves closely related impurities .

- Residual solvents : GC-MS with a DB-624 column identifies traces of DMF or THF; lyophilization reduces solvent levels below ICH Q3C limits .

Q. How can researchers design initial biological assays to evaluate the compound’s CNS activity?

- In vitro receptor binding : Screen against sigma-1, NMDA, or opioid receptors due to structural similarity to known ligands (e.g., haloperidol analogs) .

- Dose-response curves : Use 10⁻⁶ to 10⁻³ M concentrations in neuronal cell lines (e.g., SH-SY5Y) to assess cytotoxicity and IC₅₀ values .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate first-pass metabolism .

Advanced Research Questions

Q. How do structural modifications at the piperidine ring influence receptor binding affinity and selectivity?

Comparative studies of analogs reveal:

- N-Methylation : Reduces sigma-1 affinity by 50% but enhances κ-opioid receptor selectivity due to steric hindrance .

- 4-Substituents : Electron-withdrawing groups (e.g., -CF₃) at the piperidine 4-position increase lipophilicity (logP +0.5) and blood-brain barrier penetration .

Q. What strategies resolve contradictions in pharmacokinetic data between rodent models and human hepatocyte assays?

- Species-specific metabolism : Rodent CYP2D isoforms metabolize the compound 3x faster than human CYP2D6. Use recombinant enzymes to identify major metabolites (e.g., N-dealkylation products) .

- Protein binding : Adjust for species differences in albumin binding (human: 88% vs. rat: 78%) using equilibrium dialysis .

- PBPK modeling : Incorporate CL/F (hepatic clearance) and Vd (volume of distribution) from microsomal data to predict human AUC .

Q. How can computational methods predict off-target interactions of this compound?

- Molecular docking : Use AutoDock Vina with receptor structures (PDB: 6CM4 for sigma-1) to identify potential off-targets like dopamine D₂ receptors .

- Machine learning : Train models on ChEMBL data to predict hERG channel inhibition (critical for cardiac safety) .

- Free-energy perturbation : Calculate binding energy differences (<1 kcal/mol accuracy) for analogs to refine selectivity .

Q. What analytical techniques confirm batch-to-batch consistency in polymorphic forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.